

Physical properties of octan-2-yl 2-cyanoacetate.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Octan-2-yl 2-cyanoacetate*

Cat. No.: *B3023456*

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of **Octan-2-yl 2-cyanoacetate**

Authored by: A Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of the core physical properties of **octan-2-yl 2-cyanoacetate** (CAS No. 52688-08-1), a significant ester organic compound. Primarily utilized as a key raw material in the synthesis of α -cyanoacrylate adhesives, its physical characteristics are paramount for its application in chemical synthesis, particularly in medical and industrial fields.^{[1][2]} This document is intended for researchers, chemists, and drug development professionals, offering an in-depth analysis of its molecular structure, physicochemical properties, and the experimental methodologies for their determination.

Molecular Identity and Structural Elucidation

Octan-2-yl 2-cyanoacetate, also known by synonyms such as 1-methylheptyl cyanoacetate and sec-octyl cyanoacetate, is an organic compound featuring an ester, a nitrile, and a chiral center.^{[1][3]} Its molecular identity is defined by the following key identifiers:

- Chemical Formula: $C_{11}H_{19}NO_2$ ^{[1][4]}
- Molecular Weight: 197.27 g/mol ^{[1][4]}
- CAS Number: 52688-08-1^{[1][4]}

The structure consists of a cyanoacetic acid backbone esterified with octan-2-ol. The presence of the octyl chain imparts significant lipophilicity, while the cyano and ester groups provide polarity and reactive sites. The chiral carbon at the 2-position of the octyl group means the compound can exist as stereoisomers, a factor that can influence biological interactions, though commercial-grade material is often supplied as a racemic mixture.

Caption: Chemical structure of **octan-2-yl 2-cyanoacetate**.

Core Physical Properties: A Quantitative Summary

The physical properties of a compound are critical for its handling, purification, and application. The following table summarizes the available quantitative data for **octan-2-yl 2-cyanoacetate**. It is crucial to note that some values are predicted based on computational models, while others are derived from experimental measurements.

Property	Value	Source (Citation)	Notes
Appearance	Colorless to light green/yellow liquid	[1][5][6]	At Standard Temperature and Pressure (STP)
Boiling Point	241.4 ± 8.0 °C	[1][4]	Predicted at 760 mmHg
135 - 137 °C	[6]		Experimental at 12 mmHg
Density	0.951 ± 0.06 g/cm³	[1][4]	Predicted
0.959 g/cm³	[6]		Experimental
Refractive Index	1.44	[5]	Experimental
Flash Point	105.4 °C	[5][7]	Experimental
113 °C	[6]		Experimental
pKa	2.94 ± 0.10	[1]	Predicted
Solubility	Insoluble in water; Soluble in common organic solvents	[6]	Experimental

In-Depth Analysis of Physicochemical Characteristics

The interplay between the alkyl chain and the polar functional groups dictates the compound's physical behavior.

State, Appearance, and Odor

At room temperature, **octan-2-yl 2-cyanoacetate** is a liquid, a characteristic attributed to its relatively low melting point (specific value not widely reported) and the rotational freedom of the octyl chain.[6][8] Its appearance as a colorless to light yellow liquid is typical for purified esters of this class.[5][6] While some sources mention a "special odor," this is a qualitative and often subjective property.[6]

Boiling Point and Volatility

The compound exhibits a high predicted boiling point at atmospheric pressure (241.4°C), reflecting its substantial molecular weight and the polar interactions from the ester and nitrile groups.^{[1][4]} The experimental boiling point at reduced pressure (135-137°C at 12 mmHg) is a more practical value for laboratory purification via vacuum distillation, a necessary technique to prevent thermal decomposition that can occur at higher temperatures.^[6]

Density and Solubility

With a density of approximately 0.95-0.96 g/cm³, it is slightly less dense than water.^{[4][6]} The molecule's dominant feature is the eight-carbon alkyl chain, which renders it nonpolar and thus insoluble in water.^[6] Conversely, it is readily soluble in common organic solvents like ethanol, ether, and toluene, which can effectively solvate the alkyl portion of the molecule.^{[1][6]} This solubility profile is fundamental to its synthesis, which often uses toluene as a solvent to azeotropically remove water.^[1]

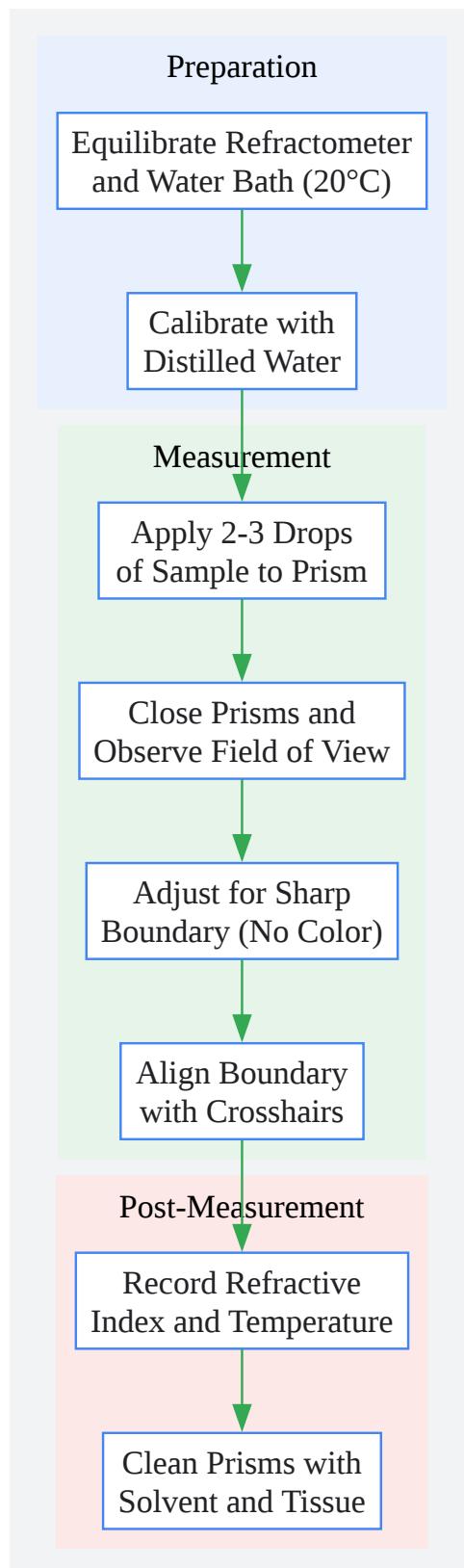
Refractive Index

The refractive index of 1.44 is a measure of how much the path of light is bent, or refracted, when entering the liquid.^[5] This value is a useful, rapid, and non-destructive indicator of purity. Any deviation from this value for a purified sample could suggest the presence of contaminants or residual solvents.

Acidity (pKa)

The predicted pKa of 2.94 is not for the compound as a whole but refers to the acidity of the protons on the α -carbon (the CH₂ group between the cyano and carbonyl groups).^[1] The electron-withdrawing nature of both the adjacent nitrile (C≡N) and carbonyl (C=O) groups stabilizes the resulting carbanion, making these protons unusually acidic for a methylene group. This acidity is a cornerstone of its reactivity, particularly in Knoevenagel condensation reactions, which are central to the synthesis of cyanoacrylate polymers.^[9]

Experimental Protocol: Determination of Refractive Index


To ensure the trustworthiness of physical data, standardized and self-validating protocols are essential. The determination of the refractive index is a prime example.

Objective: To accurately measure the refractive index of a liquid sample of **octan-2-yl 2-cyanoacetate** using an Abbe refractometer.

Causality: The refractive index is dependent on temperature and the wavelength of light. Therefore, precise temperature control and a standardized light source (typically the sodium D-line, 589 nm) are critical for reproducibility and accuracy.

Methodology:

- **Calibration:** Turn on the refractometer and the circulating water bath set to a standard temperature, typically 20°C or 25°C. Allow the instrument to equilibrate. Calibrate the instrument using a standard of known refractive index, such as distilled water.
- **Sample Application:** Open the prism assembly of the refractometer. Using a clean pipette, place 2-3 drops of the **octan-2-yl 2-cyanoacetate** sample onto the surface of the lower prism.
- **Measurement:** Close the prism assembly firmly. The liquid will spread into a thin film. Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields become visible.
- **Refinement:** Adjust the chromaticity screw to eliminate any color fringe at the borderline, resulting in a sharp, single line separating the light and dark fields.
- **Reading:** Turn the fine adjustment knob to center the borderline exactly on the crosshairs of the eyepiece.
- **Data Acquisition:** Press the "Read" button or look at the internal scale to obtain the refractive index value. Record this value along with the measurement temperature (e.g., $n^{20}/D = 1.44$).
- **Cleaning:** Immediately after the measurement, open the prisms and clean them thoroughly with a soft tissue moistened with an appropriate solvent (e.g., ethanol or acetone), followed by a dry tissue.

[Click to download full resolution via product page](#)

Caption: Workflow for determining the refractive index.

Handling, Storage, and Safety Considerations

Proper handling and storage are crucial for maintaining the integrity of **octan-2-yl 2-cyanoacetate**.

- Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[\[1\]](#)[\[5\]](#) This prevents hydrolysis of the ester group by atmospheric moisture and minimizes evaporation.
- Safety: Safety data sheets indicate that the compound may cause skin and serious eye irritation, as well as respiratory irritation.[\[8\]](#) Therefore, handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[\[8\]](#)[\[10\]](#)

Conclusion

Octan-2-yl 2-cyanoacetate is a chiral ester with a well-defined set of physical properties that are dominated by its bifunctional nature: a long, nonpolar alkyl chain and a polar cyano-ester head. Its high boiling point necessitates vacuum distillation for purification, while its solubility profile is characteristic of a lipophilic organic molecule. The acidity of its α -protons is a key chemical property that drives its utility in polymerization reactions. A thorough understanding of these physical characteristics, verified through standardized experimental protocols, is essential for its effective and safe use in research and industrial applications.

References

- 2-Octyl cyanoacet
- 2-OCTYL CYANOACET
- 2-Octyl Cyanoacetate Supplier | High-Purity Cyano Compound Exporter. Ascent Chemical. [\[Link\]](#)
- 2-Octyl Cyanoacrylate | C12H19NO2 | CID 9815689. PubChem. [\[Link\]](#)
- Synthesis and Characterization of 1-octyl 2-cyano Acrylate for Wound Healing Applications.
- 2-Octyl cyanoacet

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Octyl cyanoacetate | 52688-08-1 [chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. chembk.com [chembk.com]
- 4. 2-Octyl cyanoacetate - Safety Data Sheet [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. 2-Octyl Cyanoacetate Supplier | High-Purity Cyano Compound Exporter [edta-chemical.com]
- 7. chembk.com [chembk.com]
- 8. aksci.com [aksci.com]
- 9. gvpress.com [gvpress.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- To cite this document: BenchChem. [Physical properties of octan-2-yl 2-cyanoacetate.]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3023456#physical-properties-of-octan-2-yl-2-cyanoacetate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com